Diethyl 2-(3,5-dichlorophenyl)malonate
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Overview
Description
Diethyl 2-(3,5-dichlorophenyl)malonate is a chemical compound with the molecular formula C13H14Cl2O4 . It is a derivative of diethyl malonate , which is a colorless liquid with an apple-like odor and is used in perfumes . Diethyl malonate is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Molecular Structure Analysis
The molecular structure of this compound involves two carbonyl groups (−C(=O)−) neighboring a methylene group (−CH2−) in the middle of the malonic part of the molecule . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .Scientific Research Applications
1. Synthesis of Anticancer Drug Intermediates
Diethyl 2-(3,5-dichlorophenyl)malonate and similar compounds have been explored for their potential in the synthesis of small molecule anticancer drugs. These compounds serve as important intermediates in the development of targeted inhibitors that act on cancer cell growth pathways, thereby impeding cell growth and promoting apoptosis (Xiong et al., 2018).
2. Role in Cyclocondensation Reactions
Malonates like diethyl malonates are utilized in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. These reactions are significant in synthesizing various chemical structures, which could have multiple applications in different fields of chemistry (Stadlbauer et al., 2001).
3. Hydrolysis for Synthesizing Other Compounds
The hydrolysis of diethyl 2-(perfluorophenyl)malonate, a related compound, was explored for synthesizing 2-(perfluorophenyl)malonic acid. Although direct hydrolysis did not yield the desired product, the process was useful in obtaining related compounds like 2-(perfluorophenyl)acetic acid, which is significant in avoiding the use of more toxic substances (Taydakov & Kiskin, 2020).
4. Synthesis of Bichromophoric Compounds
Diethyl malonate derivatives have been used in the synthesis of bichromophoric compounds, such as diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate. These compounds are significant for studying exciplex formation, a process important in the field of photochemistry and in the development of materials for optical applications (Yuan et al., 1989).
Mechanism of Action
Target of Action
Diethyl 2-(3,5-dichlorophenyl)malonate, also known as Diethyl 3,5-dichlorophenyl malonate, is a derivative of diethyl malonate Diethyl malonate, the parent compound, is known to be involved in various organic reactions, including the malonic ester synthesis .
Mode of Action
The compound’s mode of action is primarily through its ability to form enolate ions, which can undergo alkylation . The α-hydrogens of diethyl malonate are relatively acidic due to the presence of two carbonyl groups, allowing it to be transformed into its enolate form using a base . This enolate ion can then react with alkyl halides in an SN2 reaction, forming a new C-C bond .
Biochemical Pathways
Diethyl malonate, the parent compound, is known to be involved in the malonic ester synthesis . This process allows for the preparation of carboxylic acids from alkyl halides while lengthening the carbon chain by two atoms .
Pharmacokinetics
The compound’s molecular weight is 305154 , which may influence its absorption and distribution
Result of Action
The parent compound, diethyl malonate, is known to undergo various reactions, including alkylation, leading to the formation of new c-c bonds . This can result in the synthesis of various compounds, including carboxylic acids .
Action Environment
It is known that the compound should be used only outdoors or in a well-ventilated area
properties
IUPAC Name |
diethyl 2-(3,5-dichlorophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEBTNUDNVIYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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